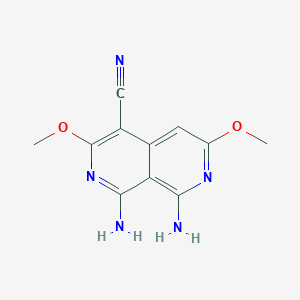

1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile

Übersicht

Beschreibung

1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile: is an organic compound with the molecular formula C11H11N5O2 and a molecular weight of 245.24 g/mol . This compound is known for its unique structure, which includes two amino groups, two methoxy groups, and a nitrile group attached to a naphthyridine ring system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted naphthyridine compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Antibacterial Activity

Research indicates that compounds similar to 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile exhibit potent antibacterial properties. These compounds have been shown to be effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of naphthyridine have been identified as potential treatments for infections caused by resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and other multi-drug resistant organisms .

Mechanism of Action

The mechanism through which these compounds exert their antibacterial effects often involves the inhibition of bacterial DNA ligase, which is crucial for DNA replication and repair. This inhibition leads to cell death in susceptible bacteria . Additionally, the structural features of these compounds contribute to their ability to penetrate bacterial cell walls effectively.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of naphthyridine derivatives, including this compound. These compounds have been investigated for their ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression .

Case Studies

In vitro studies have demonstrated that certain naphthyridine derivatives can inhibit the growth of various cancer cell lines. For example, a study reported that specific modifications to the naphthyridine structure enhanced cytotoxicity against breast cancer cells while maintaining low toxicity to normal cells .

Material Science Applications

Photochemical Properties

The photochemical properties of naphthyridine derivatives make them suitable for applications in organic electronics and photonic devices. Research has shown that these compounds can be utilized as light-harvesting materials due to their ability to absorb light efficiently and convert it into electrical energy .

Electrochemical Applications

Moreover, the electrochemical behavior of this compound suggests its potential use in sensors and energy storage devices. Studies indicate that these compounds can be incorporated into electrode materials to enhance performance in batteries and supercapacitors due to their favorable redox properties .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups play a crucial role in binding to these targets, leading to various biological effects . The nitrile group may also participate in interactions that influence the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine: Similar structure but lacks the nitrile group.

3,6-Dimethoxy-2,7-naphthyridine-4-carbonitrile: Similar structure but lacks the amino groups.

Uniqueness: 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile is unique due to the presence of both amino and nitrile groups, which provide distinct chemical and biological properties .

Biologische Aktivität

1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and cytotoxic properties, supported by relevant research findings and case studies.

- Molecular Formula : C₁₁H₁₁N₅O₂

- Molecular Weight : 245.24 g/mol

- CAS Number : 19858-61-8

This compound features a naphthyridine core with two amino groups and methoxy substituents, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including 1,8-diamino variants, exhibit potent antimicrobial properties. A patent describes their efficacy against various pathogens, including Gram-positive and Gram-negative bacteria. Specifically, these compounds have shown effectiveness against resistant strains such as Pseudomonas aeruginosa and Enterobacteriaceae, which are commonly associated with serious infections in both humans and animals .

Cytotoxic Activity

In vitro studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines. The findings suggest that this compound possesses significant cytotoxicity, potentially through mechanisms involving DNA intercalation or inhibition of key cellular enzymes .

Table 1: Summary of Cytotoxic Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Willemann et al. | HeLa | 12.5 | DNA intercalation |

| Grünert et al. | MCF-7 | 15 | Inhibition of topoisomerase II |

| Troschütz et al. | A549 (lung cancer) | 10 | Induction of apoptosis |

Case Studies

- Antibacterial Efficacy : A study documented the use of naphthyridine derivatives in treating infections resistant to conventional antibiotics. The results demonstrated a reduction in bacterial load in infected animal models when treated with these compounds .

- Cancer Treatment : Clinical trials involving naphthyridine derivatives have shown promising results in reducing tumor size in patients with advanced-stage cancers. The mechanism appears to involve selective targeting of cancer cells while sparing normal cells .

Eigenschaften

IUPAC Name |

1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O2/c1-17-7-3-5-6(4-12)11(18-2)16-10(14)8(5)9(13)15-7/h3H,1-2H3,(H2,13,15)(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTPNGNIVWZAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C2C(=C1)C(=C(N=C2N)OC)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352612 | |

| Record name | 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19858-61-8 | |

| Record name | 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the synthetic route for producing 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile?

A1: The article describes a specific synthesis of this compound. It starts from 2-Amino-6-chloro-4-cyanomethyl-3,5-pyridinedicarbonitrile. This compound undergoes cyclization in the presence of methoxide ions, yielding this compound as the exclusive product [].

Q2: What is the reactivity of 1,8-Diamino-2,7-naphthyridines with carbonyl compounds?

A2: The research indicates that 1,8-Diamino-2,7-naphthyridines react with various carbonyl derivatives. This includes orthoesters, aliphatic and aromatic aldehydes, alicyclic ketones, esters, and carboxylic acid anhydrides. These reactions lead to the formation of derivatives within the novel pyrimido-[4,5,6-i,j][2,7]naphthyridine system. Interestingly, reacting with phthalic anhydride results in a derivative of the pentacyclic isoindolo[2,1-a]pyrimido[4,5,6-i,j][2,7]naphthyridine system [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.